molecular formula C9H22N2 B1519473 (1-Amino-3-ethylpentan-2-yl)dimethylamine CAS No. 941400-59-5

(1-Amino-3-ethylpentan-2-yl)dimethylamine

Cat. No.: B1519473
CAS No.: 941400-59-5
M. Wt: 158.28 g/mol
InChI Key: KSMHCPGLPFFCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Amino-3-ethylpentan-2-yl)dimethylamine (CAS 941400-59-5) is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . This diamino compound features both primary and tertiary amine functional groups on its pentane backbone, as represented by the SMILES notation CCC(CC)C(CN)N(C)C . This structure makes it a versatile intermediate for synthetic organic and medicinal chemistry research. Compounds containing the dimethylamine (DMA) pharmacophore are of significant interest in drug discovery due to their diverse pharmacological potential, which can include antimicrobial, antihistaminic, anticancer, and analgesic properties . The dimethylamine group is known to enhance key drug-like properties, such as aqueous solubility and bioavailability, which are critical in the development of new therapeutic agents . As a building block, this compound can serve as a key precursor in the synthesis of more complex molecules. Researchers can leverage its reactive amine groups for further functionalization. It is important to note that appropriate handling and storage conditions are essential for compounds of this nature. Furthermore, researchers should be aware that certain conditions can promote the formation of nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), in drugs containing dimethylamine moieties; controlling factors like nitrite exposure and storage conditions is crucial . This product is intended for research purposes as a chemical standard or synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethyl-2-N,2-N-dimethylpentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-8(6-2)9(7-10)11(3)4/h8-9H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMHCPGLPFFCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Amino-3-ethylpentan-2-yl)dimethylamine is an organic compound with significant biological activity, making it a valuable subject of study in medicinal chemistry. This article explores its biological properties, potential therapeutic applications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₂₂N₂, with a molecular weight of approximately 158.28 g/mol. Its structure features a pentane backbone with an amino group at the first carbon, an ethyl group at the third carbon, and a dimethylamine group at the second carbon. This unique configuration contributes to its biological activity and versatility as an intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology and medicinal chemistry:

  • Antitumor Properties : Compounds related to this compound have shown significant antitumor effects by intercalating with DNA, which is crucial for developing chemotherapeutic agents. These interactions may inhibit cancer cell proliferation and induce apoptosis.
  • Analgesic Effects : Studies are exploring its analgesic properties through structural modifications aimed at enhancing pain relief efficacy. Such modifications could lead to new analgesic drugs that target specific pain pathways.
  • Binding Affinity : The compound has been studied for its binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is essential for assessing its pharmacological potential and mechanisms of action.
  • Transport Mechanisms : Research into its effects on ATP-binding cassette (ABC) transporters has highlighted its role in drug transport mechanisms, which is critical for improving drug delivery systems .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure HighlightsUnique Features
1-Dimethylamino-2-methylpentan-3-oneContains a ketone group; used in analgesic researchFocus on pain management applications
N,N-DimethylethylamineSimple dimethylated amine; used in various synthesesLess complex structure; broader applications
1-Amino-2-methylpentaneSimilar backbone but lacks ethyl groupMore straightforward synthesis pathways

This comparison emphasizes the complexity and specialized uses of this compound in medicinal chemistry.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of this compound could effectively intercalate DNA, leading to reduced tumor growth in vitro. This property suggests potential applications in cancer therapy development.
  • Neuroprotective Effects : Research on amino acid derivatives indicated that compounds similar to this compound could enhance neuronal viability and decrease apoptosis under ischemic conditions, highlighting their neuroprotective potential .
  • Transporter Modulation : Investigations into the modulation of ABC transporters revealed that this compound could influence drug absorption and resistance mechanisms in various diseases, including cancer and neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in branching, substituents, and aromaticity (Table 1). Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity Reference
(1-Amino-3-ethylpentan-2-yl)dimethylamine C₉H₂₂N₂ Ethyl branch, dimethylamine Not reported -
(3-(3-Methoxyphenyl)-2-methyl-pentyl)dimethylamine C₁₅H₂₅NO Methoxyphenyl, methyl branch Analgesic
[o-((Trimethylsilyl)methyl)benzyl]dimethylamine C₁₃H₂₃NSi Trimethylsilyl, benzyl group Synthetic intermediate
Nitroimidazole derivatives Varies Nitro group, heteroaromatic ring Antimycobacterial
Key Observations:
  • Ethyl vs.
  • Aromatic vs. Aliphatic Systems : The methoxyphenyl group in the analgesic compound () introduces aromaticity, enabling π-π interactions with biological targets—a feature absent in the purely aliphatic target compound.
  • Steric Effects : The trimethylsilyl group in introduces steric bulk, which could hinder metabolic degradation but reduce binding affinity compared to less bulky substituents.

Computational Similarity Analysis

  • Methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) emphasize that small substituent changes (e.g., ethyl → methyl) can drastically alter biological outcomes . The target compound’s ethyl branch may position it in a distinct chemical space compared to methyl- or aryl-substituted analogs.

Preparation Methods

Grignard Reaction-Based Synthesis

One of the prominent methods for preparing (1-Amino-3-ethylpentan-2-yl)dimethylamine involves the use of Grignard reagents, particularly ethylmagnesium bromide, to introduce the ethyl group at the 3-position of the pentane backbone.

  • Procedure Overview:

    • A ketone intermediate, such as an aminoketone, is reacted with ethylmagnesium bromide in an inert solvent like diethyl ether.
    • The reaction is conducted at controlled temperatures (e.g., 30-35 °C) to maintain stability.
    • After the Grignard addition, the reaction mixture is quenched with ammonium chloride solution to dissolve magnesium salts.
    • The organic layer is separated and concentrated to isolate the hydroxy intermediate.
    • This intermediate is further processed to yield the target diamine compound.
  • Key Features:

    • The Grignard step allows selective alkylation at the ketone carbon.
    • Temperature control is critical to avoid side reactions.
    • The process can yield stereochemically defined intermediates when combined with chiral amines.

This method is described in detail in patent WO2019035775A1, which outlines the preparation of related aminoalkyl compounds through Grignard addition to aminoketones, followed by further transformations to the diamine.

Reductive Amination and Marušić Reaction

Reductive amination is a central step in the synthesis of this compound, often paired with the Marušić reaction for asymmetric induction.

  • Process Details:

    • Starting from a ketone intermediate, the compound undergoes reductive amination with formaldehyde and a primary or secondary amine.
    • The Marušić reaction conditions involve the presence of formaldehyde and an acid catalyst to facilitate amine alkylation.
    • After imine formation, reduction is performed using hydrogenation catalysts (e.g., Pd/C) under hydrogen pressure.
    • Acid-base workups and crystallization steps yield the pure amine or its acid salts.
  • Advantages:

    • Enables the introduction of dimethylamine groups via methylation.
    • Allows for stereoselective synthesis when combined with chiral auxiliaries.
    • The use of crystallization-induced asymmetric transformation (CIAT) improves enantiomeric purity.

This approach is elaborated in patent documents describing the preparation of tapentadol and related compounds, which share structural similarities and synthetic intermediates with this compound.

Use of Carbonyl Intermediates and Isomerization

The synthetic route often involves key carbonyl intermediates that allow isomerization or epimerization to achieve desired stereochemistry.

  • Methodology:

    • Carbonyl-containing intermediates such as aminoketones are subjected to base-catalyzed isomerization.
    • Bases like potassium tert-butylate, sodium hydride, or triethylamine abstract acidic hydrogens adjacent to carbonyl groups.
    • This step allows the selective formation of specific diastereomers or stereoisomers.
    • Subsequent reduction and amination steps finalize the synthesis.
  • Significance:

    • Provides control over stereochemical outcomes.
    • Enhances yields and purity of the target compound.
    • Reduces the number of synthetic steps by enabling stereochemical corrections mid-synthesis.

This method is highlighted in patent US20110306793A1, which focuses on preparing substituted aminoalkylphenyl compounds with controlled stereochemistry.

Summary of Key Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Grignard Addition Ethylmagnesium bromide, diethyl ether, 30-35 °C Introduction of ethyl group at C-3
Quenching Ammonium chloride aqueous solution Removal of magnesium salts
Reductive Amination Formaldehyde, acid catalyst, Pd/C hydrogenation Introduction of dimethylamine group, reduction
Isomerization/Epimerization Potassium tert-butylate, sodium hydride, triethylamine Stereochemical control via hydrogen abstraction
Crystallization Cooling, acid addition (HCl, HBr, H2SO4) Purification and enantiomeric enrichment

Research Findings on Preparation Efficiency

  • The combination of Grignard addition and reductive amination yields high conversions and good stereochemical control.
  • Use of crystallization-induced asymmetric transformation (CIAT) significantly improves enantiomeric purity, which is crucial for biological activity.
  • The choice of solvent (e.g., tetrahydrofuran, isopropanol) and temperature control during reactions influences yield and selectivity.
  • Base-catalyzed isomerization steps enable flexible synthesis routes with fewer side products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (1-Amino-3-ethylpentan-2-yl)dimethylamine, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves copolymerization techniques with precursors like formaldehyde, dimethylamine, and acrylamide. Orthogonal experiments can optimize parameters such as temperature (e.g., 35°C), reaction time (6 hours), and molar ratios of reactants (e.g., acrylamide:formaldehyde:dimethylamine = 20:15:11). Initiators like ammonium persulfate (0.4% w/w) are critical for controlled polymerization .
  • Characterization : Post-synthesis, techniques such as FT-IR spectroscopy and molecular weight analysis via viscometry confirm structural integrity and cationic degree, which correlate with application efficacy .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Tools : Use InChI codes and molecular weight calculations (e.g., 198.7 g/mol) for preliminary identification. Advanced methods include NMR (¹H/¹³C) for stereochemical analysis and X-ray crystallography for 3D structure elucidation. Computational tools like DFT can model electronic properties and reactive sites .

Q. What are the catalytic applications of this compound in dehydrogenation reactions?

  • Experimental Design : Supported metal nanoparticles (e.g., Ru, Pd) on polymers or cellulose enhance catalytic efficiency. For example, Ru(4%)@Cellulose nanoparticles achieve a turnover frequency (TOF) of 122.56 mol H₂/(mol Ru·h) in dimethylamine-borane dehydrogenation, outperforming homogeneous catalysts (TOF = 44.91 mol H₂/(mol Ru·h)) .
  • Key Parameters : Catalyst concentration (0.5–5.0 mM), substrate molarity (50–200 mM), and temperature (25–50°C) are systematically varied to optimize hydrogen release rates .

Advanced Research Questions

Q. How do nanoparticle supports influence the catalytic stability and recyclability of this compound-based systems?

  • Methodology : Heterogeneous catalysts (e.g., Ru@Cellulose) are tested for stability via repeated cycles of dehydrogenation. Poisoning experiments (e.g., mercury or CS₂ exposure) confirm heterogeneity. Retardation studies at constant temperature (35°C) assess deactivation kinetics .
  • Findings : Cellulose-supported catalysts exhibit >80% activity retention after 5 cycles, attributed to reduced agglomeration and enhanced surface area .

Q. What kinetic models explain the thermal decomposition pathways of this compound under pyrolysis conditions?

  • Modeling Approach : Develop sub-mechanisms by analogy to dimethylamine (DMA) pyrolysis. Use shock tube experiments and laser absorption spectroscopy to measure ignition delay times and laminar burning velocities. Validate models against speciation data (e.g., CO, HCN yields) .
  • Key Reactions : Radical-initiated decomposition pathways (e.g., C-N bond cleavage) dominate at high temperatures (>500°C). Rate constants are derived via transition state theory .

Q. How can computational chemistry predict the reactivity of this compound in complex reaction environments?

  • Computational Workflow : Density Functional Theory (DFT) calculates adsorption energies on catalytic surfaces (e.g., Ru nanoparticles). AIM (Atoms in Molecules) theory analyzes electron density distributions to identify active sites .
  • Validation : Correlate computational predictions (e.g., activation barriers) with experimental TOF data to refine catalytic descriptors .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies across studies?

  • Critical Analysis : Compare catalyst preparation methods (e.g., monodisperse vs. polydisperse nanoparticles), reaction solvents, and measurement techniques (e.g., gas volumetric vs. gravimetric H₂ quantification). Standardize protocols for TOF calculation to minimize variability .
  • Case Study : Ru-Ni nanocomposites show divergent activities depending on polymer support (e.g., poly(N-vinyl-pyrrolidone) vs. cellulose), emphasizing the role of support morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Amino-3-ethylpentan-2-yl)dimethylamine
Reactant of Route 2
(1-Amino-3-ethylpentan-2-yl)dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.